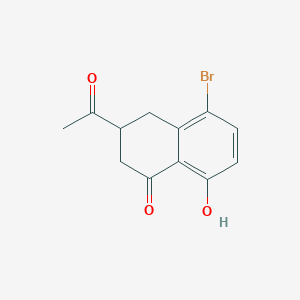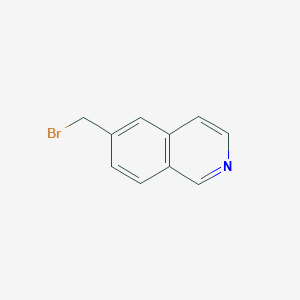
6-(Bromomethyl)isoquinoline
Overview
Description
6-(Bromomethyl)isoquinoline is a chemical compound belonging to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromomethyl group attached to the sixth position of the isoquinoline ring. Isoquinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 6-methylisoquinoline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield isoquinoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various isoquinoline derivatives with different functional groups.
- Oxidation reactions produce isoquinoline carboxylic acids or other oxidized products.
- Reduction reactions result in isoquinoline derivatives with reduced functional groups.
Scientific Research Applications
6-(Bromomethyl)isoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Medicine: Isoquinoline derivatives have shown potential in the development of pharmaceuticals, including anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)isoquinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the isoquinoline derivative.
Comparison with Similar Compounds
6-(Bromomethyl)isoquinoline can be compared with other isoquinoline derivatives such as:
6-Methylisoquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloroisoquinoline: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
6-Aminoisoquinoline:
The uniqueness of this compound lies in its bromomethyl group, which provides distinct reactivity and enables the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
6-(bromomethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDNBOPLFOYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591563 | |
| Record name | 6-(Bromomethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752183-00-9 | |
| Record name | 6-(Bromomethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


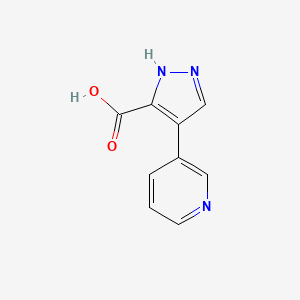
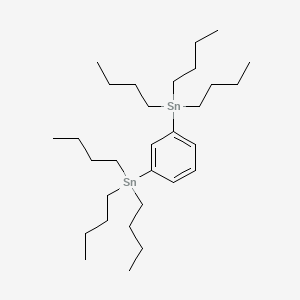
![[2-Tert-butyl-4-[1-[5-tert-butyl-4-di(tridecoxy)phosphanyloxy-2-methylphenyl]butyl]-5-methylphenyl] ditridecyl phosphite](/img/structure/B1612341.png)
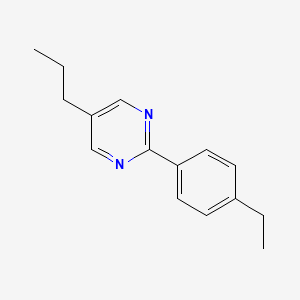
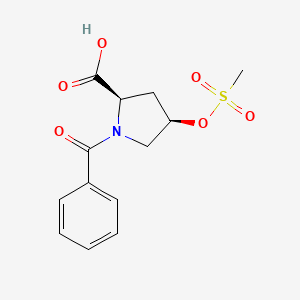
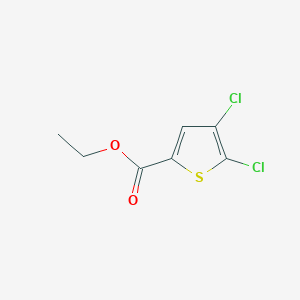
![6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1612347.png)
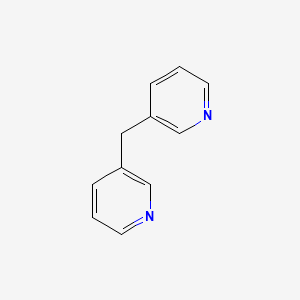
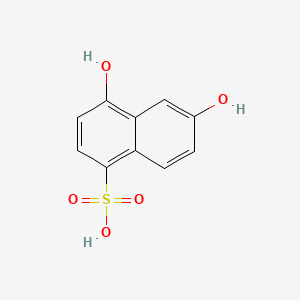
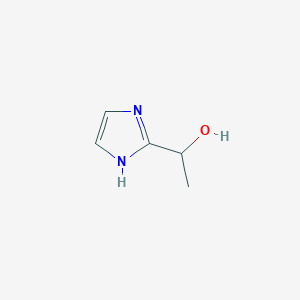

![1-{2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-YL)phenoxy]ethyl}pyrrolidine](/img/structure/B1612357.png)

